分散橙3甲基丙烯酰胺

描述

Disperse Orange 3 methacrylamide is a synthetic dye that belongs to the family of azo dyes. It is an orange-yellow to red powder and is insoluble in water, alcohol, and most polar solvents. It is used in industries such as textiles, plastics, and inks .

Synthesis Analysis

The synthesis of Disperse Orange 3 methacrylamide can be completed by the reaction between methacrylamide and Disperse Orange 3 . The specific synthesis method can be adjusted according to the specific conditions .Molecular Structure Analysis

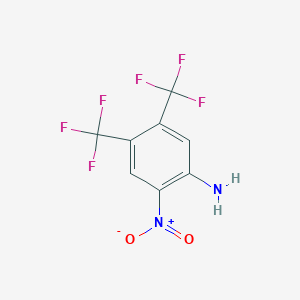

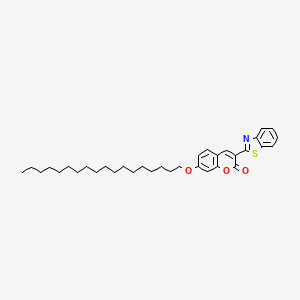

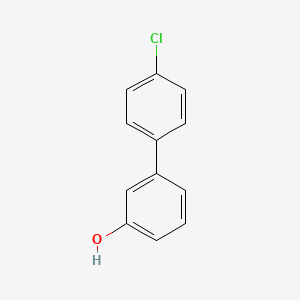

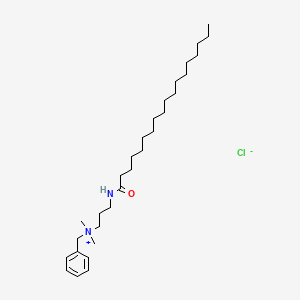

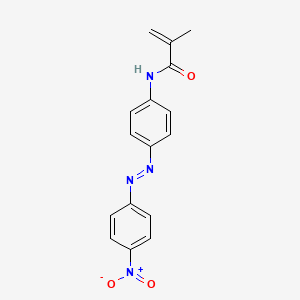

The molecular formula of Disperse Orange 3 methacrylamide is C16H14N4O3 . It has a molecular weight of 310.31 g/mol .Chemical Reactions Analysis

Disperse Orange 3 methacrylamide is a ligand that binds to proteins that are sensitive to light and alters their ability to respond to light . It has been shown to inhibit the polymerization of the photoreceptor protein rhodopsin, which leads to retinal degeneration .Physical And Chemical Properties Analysis

Disperse Orange 3 methacrylamide has a melting point of 199-204 °C (dec.) (lit.) . It has better solubility in organic solvents, but lower solubility in water . It has a maximum absorption wavelength (λmax) of 377 nm .科学研究应用

纺织染色

分散橙3甲基丙烯酰胺被广泛用作纺织染料 . 它用于对天然和合成织物进行染色,包括醋酸纤维、尼龙、丝绸、羊毛和棉花 .

光子与光学材料

这种化合物用于光子学和光学材料领域 . 其独特的特性使其适用于各种光学应用 .

药物输送系统

分散橙3甲基丙烯酰胺在药物输送系统中具有潜在的应用. 其官能团是疏水的,这使得水溶性药物更难以穿透组织 .

蛋白质聚合抑制

研究表明,它可以抑制感光蛋白视紫红质的聚合 . 这会导致视网膜退化 .

材料科学

在材料科学领域,分散橙3甲基丙烯酰胺因其独特的性质而被使用 . 它用于合成各种材料 .

化学合成

安全和危害

Disperse Orange 3 methacrylamide has low toxicity, but it is still necessary to pay attention to safe use . It may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation . It is recommended to avoid inhaling dust or direct contact with skin, eyes, and mucous membranes during use . Appropriate protective gloves, goggles, and protective clothing should be worn when using .

作用机制

Target of Action

Disperse Orange 3 methacrylamide is primarily a dye used in coloring natural and synthetic fabrics . Its primary targets are the polymer chains of synthetic fibers.

Mode of Action

Disperse Orange 3 methacrylamide functions primarily through physical interactions with its targets. It binds to the polymer chains of synthetic fibers, altering their color.

Biochemical Pathways

Its function is primarily physical, involving the alteration of color in synthetic fibers.

Pharmacokinetics

Instead, it remains on the surface of the materials to which it is applied.

Result of Action

The primary result of Disperse Orange 3 methacrylamide’s action is the coloration of synthetic fibers. By binding to the polymer chains of these fibers, it imparts a distinct orange color.

生化分析

Biochemical Properties

Disperse Orange 3 Methacrylamide plays a significant role in biochemical reactions. It acts as a ligand that binds to proteins that are sensitive to light and alters their ability to respond to light . The nature of these interactions is complex and involves a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

The effects of Disperse Orange 3 Methacrylamide on various types of cells and cellular processes are profound. It influences cell function by inhibiting the polymerization of the photoreceptor protein rhodopsin, which leads to retinal degeneration . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Disperse Orange 3 Methacrylamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its mechanism of action involves binding to light-sensitive proteins and altering their response to light .

属性

IUPAC Name |

2-methyl-N-[4-[(4-nitrophenyl)diazenyl]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-11(2)16(21)17-12-3-5-13(6-4-12)18-19-14-7-9-15(10-8-14)20(22)23/h3-10H,1H2,2H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNAGCCEDCKZMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404418 | |

| Record name | Disperse Orange 3 methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58142-15-7 | |

| Record name | Disperse Orange 3 methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disperse Orange 3 methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。